molecular formula C9H14N2O2S B1596864 Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate CAS No. 82586-66-1

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate

Cat. No. B1596864
CAS RN: 82586-66-1
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate (147 mg, 0.686 mmol) was dissolved in THF/methanol mixture (9:1) and 1M lithium hydroxide (1.372 ml, 1.372 mmol) was added slowly. The reaction mixture was stirred at RT for 3 h, pH was adjusted to 2 and the mixture was evaporated to dryness to yield the title compound as a crude product. m/z [186.2+1].
Quantity
147 mg
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.372 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]([O:12]CC)=[O:11])[N:9]=1)[CH3:3].[OH-].[Li+]>C1COCC1.CO>[CH3:3][N:2]([CH2:4][C:5]1[S:6][CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=1)[CH3:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
147 mg
Type
reactant
Smiles
CN(C)CC=1SC=C(N1)C(=O)OCC
Name
THF methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
1.372 mL
Type
reactant
Smiles
[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated to dryness

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CN(C)CC=1SC=C(N1)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.